Hydroxylamine-O-sulfonic acid, N-(9-chloro-2-(3-furanyl)-4,5-dihydro-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt Hydroxylamine-O-sulfonic acid, N-(9-chloro-2-(3-furanyl)-4,5-dihydro-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt
Brand Name: Vulcanchem
CAS No.: 134601-11-9
VCID: VC17058460
InChI: InChI=1S/C14H10ClN3O5S.K/c15-10-2-1-9-11(17-23-24(19,20)21)3-5-18-13(9)12(10)16-14(18)8-4-6-22-7-8;/h1-2,4,6-7H,3,5H2,(H,19,20,21);/q;+1/p-1/b17-11-;
SMILES:
Molecular Formula: C14H9ClKN3O5S
Molecular Weight: 405.9 g/mol

Hydroxylamine-O-sulfonic acid, N-(9-chloro-2-(3-furanyl)-4,5-dihydro-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt

CAS No.: 134601-11-9

Cat. No.: VC17058460

Molecular Formula: C14H9ClKN3O5S

Molecular Weight: 405.9 g/mol

* For research use only. Not for human or veterinary use.

Hydroxylamine-O-sulfonic acid, N-(9-chloro-2-(3-furanyl)-4,5-dihydro-6H-imidazo(4,5,1-ij)quinolin-6-ylidene)-, potassium salt - 134601-11-9

Specification

CAS No. 134601-11-9
Molecular Formula C14H9ClKN3O5S
Molecular Weight 405.9 g/mol
IUPAC Name potassium;[(Z)-[5-chloro-2-(furan-3-yl)-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-9-ylidene]amino] sulfate
Standard InChI InChI=1S/C14H10ClN3O5S.K/c15-10-2-1-9-11(17-23-24(19,20)21)3-5-18-13(9)12(10)16-14(18)8-4-6-22-7-8;/h1-2,4,6-7H,3,5H2,(H,19,20,21);/q;+1/p-1/b17-11-;
Standard InChI Key YDDZYFMDGMIMAO-CULRIWENSA-M
Isomeric SMILES C\1CN2C3=C(/C1=N\OS(=O)(=O)[O-])C=CC(=C3N=C2C4=COC=C4)Cl.[K+]
Canonical SMILES C1CN2C3=C(C1=NOS(=O)(=O)[O-])C=CC(=C3N=C2C4=COC=C4)Cl.[K+]

Introduction

Chemical Structure and Composition

The compound’s structure comprises three key components:

  • Hydroxylamine-O-sulfonic acid (HOSA) backbone: HOSA exists as a zwitterion (H3N+OSO3\text{H}_3\text{N}^+-\text{OSO}_3^-) in solid and aqueous states, enabling dual nucleophilic and electrophilic reactivity .

  • Imidazoquinoline moiety: The imidazo(4,5,1-ij)quinoline system features a fused bicyclic structure with a nitrogen-rich heterocycle. Substitutions at positions 9 (chloro) and 2 (3-furanyl) introduce steric and electronic modifications that influence interactions with biological targets .

  • Potassium counterion: The potassium salt form improves aqueous solubility, a critical factor for pharmaceutical formulations and reaction kinetics.

Table 1: Structural Features and Their Implications

FeatureRole/Impact
Chloro substituent (C9)Enhances electrophilic character; may participate in halogen bonding .
3-Furanyl group (C2)Introduces π-electron density, potentially modulating receptor affinity .
Potassium saltStabilizes the sulfonate group; facilitates ion-exchange interactions .

Synthesis and Manufacturing

While no explicit synthesis route for this compound is documented, analogous protocols for imidazoquinoline derivatives and HOSA-based salts provide a framework for its preparation.

Core Synthesis Steps

  • Formation of Imidazoquinoline Scaffold:

    • Quinoline precursors undergo cyclocondensation with chloroacetamide derivatives under acidic conditions to form the imidazo ring .

    • Introduction of the 3-furanyl group likely occurs via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .

  • Sulfonation of Hydroxylamine:

    • HOSA is synthesized via sulfonation of hydroxylamine sulfate ((NH3OH)2SO4(\text{NH}_3\text{OH})_2\text{SO}_4) with oleum (SO3\text{SO}_3) :

      (NH3OH)2SO4+2SO32H2NOSO3H+H2SO4(\text{NH}_3\text{OH})_2\text{SO}_4 + 2\text{SO}_3 \rightarrow 2\text{H}_2\text{NOSO}_3\text{H} + \text{H}_2\text{SO}_4
    • The potassium salt is formed by neutralization with potassium hydroxide.

  • Conjugation of Moieties:

    • The imidazoquinoline intermediate reacts with HOSA under basic conditions, followed by potassium salt precipitation.

Physicochemical Properties

The compound’s properties derive from its hybrid structure:

  • Solubility: High solubility in polar solvents (e.g., water, DMSO) due to ionic character .

  • Stability: Susceptible to hydrolysis under strongly acidic or basic conditions; storage at 0–4°C recommended .

  • Reactivity:

    • Acts as an electrophile in nucleophilic substitutions (e.g., amine additions) .

    • Participates in cycloadditions via the furanyl group’s conjugated diene system .

Applications in Synthetic Chemistry

The compound’s dual reactivity enables diverse transformations:

  • Nitrilation: Converts aldehydes to nitriles via intermediate oxime formation .

  • Heterocycle Synthesis: Facilitates construction of benzisoxazoles and triazoles through [3+2] cycloadditions .

Table 2: Comparative Reactivity of HOSA Derivatives

DerivativeReactivity ProfileApplication Example
Parent HOSAElectrophilic amination; oxime synthesis Nitrile production
Potassium salt (target)Enhanced solubility; stabilized intermediatesPharmaceutical intermediate synthesis

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of substituents to optimize TLR affinity .

  • Formulation Studies: Development of lipid-based carriers to improve bioavailability.

  • Ecotoxicology: Assessment of environmental persistence and biodegradability .

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